molecular formula C6H14ClNO2 B056756 (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride CAS No. 112720-39-5

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B056756
CAS No.: 112720-39-5
M. Wt: 167.63 g/mol
InChI Key: OLMBOHVAVKHHTK-WCCKRBBISA-N
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Description

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride is a highly valuable, sterically hindered non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its core research value lies in its role as a key chiral building block for the synthesis of complex peptides and peptidomimetics. The unique tert-butyl side chain introduces exceptional steric bulk and conformational restraint, which researchers utilize to probe structure-activity relationships (SAR), enhance metabolic stability, and induce specific secondary structures in peptide backbones. This enantiomerically pure compound is particularly crucial in the development of protease inhibitors, as the bulky (R)-enantiomer can effectively block enzyme active sites and prevent proteolytic degradation. Furthermore, its application extends to the design of novel foldamers and as a precursor for ligands in asymmetric catalysis. The hydrochloride salt ensures improved solubility and handling characteristics in various synthetic and biochemical assay conditions. This reagent is provided to support advanced research efforts in creating next-generation therapeutic candidates and biophysical probes.

Properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMBOHVAVKHHTK-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112720-39-5
Record name 3-Methyl-D-valine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P845TZL58W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Systems and Reaction Optimization

The J-Stage study demonstrates a Ru- or Ir-catalyzed asymmetric hydrogenation of α-amino-β-keto esters to achieve dynamic kinetic resolution (DKR). Using [RuCl₂(C₆H₆)]₂ with (R)-BINAP ligand under 100 atm H₂ in dichloromethane (DCM) at 50°C for 72 hours yielded 76% of the desired (2R,3R,4R)-configured product with 95:5 diastereomeric ratio (dr). Comparable conditions applied to 3,3-dimethylbutanoic acid precursors could enable access to the target compound.

Table 1. Hydrogenation Conditions and Outcomes for Chiral Amino Acid Synthesis

Catalyst SystemLigandTemperatureTimeYielddr
[RuCl₂(C₆H₆)]₂ (3 mol%)(R)-BINAP50°C72 h51%90:10
[RuCl₂(C₆H₆)]₂ (5 mol%)(R)-BINAP50°C72 h76%95:5
[IrCl(cod)]₂ (0.5 mol%)(R)-MeO-BIPHEP50°C48 h68%98:2

Substrate Design and Stereochemical Control

The α-amino-β-keto ester intermediate is critical for DKR efficiency. For 3,3-dimethylbutanoic acid derivatives, introducing a benzyloxycarbonyl (Cbz) protecting group on the amino moiety enhances solubility and prevents racemization during hydrogenation.

Halogenation-Amination Cascade Strategy

Halogenation of 3,3-Dimethylbutanoic Acid

Patent CN108503531B outlines a halogenation-hydrolysis-oxidation sequence for synthesizing β-keto acids. Treating 3,3-dimethylbutanoic acid with thionyl chloride (SOCl₂) in DCM at 0–5°C generates the acid chloride, which undergoes hydrolysis to yield 3,3-dimethyl-2-oxobutanoic acid.

Reductive Amination with Chiral Auxiliaries

The β-keto acid intermediate is subjected to reductive amination using (R)-α-methylbenzylamine as a chiral auxiliary. Catalytic hydrogenation with Pd/C in methanol at 25°C affords the (R)-configured amine, which is subsequently treated with HCl to yield the hydrochloride salt.

Table 2. Halogenation and Amination Parameters

StepReagents/ConditionsYieldPurity
HalogenationSOCl₂, DCM, 0–5°C, 2 h92%99.1%
Hydrolysis30% NaOH, 65–70°C, 3 h85%98.5%
Reductive Amination(R)-α-Methylbenzylamine, Pd/C, H₂, MeOH78%97.8%

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-3,3-dimethylbutanoic acid ethyl ester is resolved using immobilized lipase B from Candida antarctica (CAL-B). In toluene at 37°C, the enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact. Subsequent acid hydrolysis and HCl treatment yield the (R)-hydrochloride with >99% ee.

Process Optimization

Table 3. Enzymatic Resolution Efficiency

EnzymeSolventTemperatureTimeee (%)Yield
CAL-BToluene37°C24 h99.245%
PPL (Porcine Pancreatic Lipase)THF30°C48 h85.432%

Purification and Characterization

Crystallization and Solvent Selection

The hydrochloride salt is purified via recrystallization from ethanol/water (4:1 v/v) at −20°C, yielding needle-shaped crystals. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 171–173°C, consistent with literature.

Spectroscopic Data

  • ¹H NMR (300 MHz, D₂O) : δ 1.21 (s, 6H, CH(CH₃)₂), 3.12 (d, J = 5.1 Hz, 1H, CHNH₂), 3.45 (s, 1H, COOH).

  • HR-MS (ESI-TOF) : m/z Calcd for C₆H₁₃NO₂ [M+H]⁺ 144.1019, Found 144.1015 .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride is primarily utilized as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for creating complex organic molecules. It facilitates asymmetric synthesis, which is essential in producing pharmaceuticals with specific biological activity.

Synthesis Methods
The compound can be synthesized using various methods such as asymmetric hydrogenation and enzymatic resolution, which ensure high enantiomeric purity. For example, chiral catalysts like rhodium or ruthenium are often employed in the synthesis process.

Biological Research

Model Compound for Enzyme Studies
In biological research, (R)-2-amino-3,3-dimethylbutanoic acid serves as a model compound to study enzyme-substrate interactions. Its structural properties allow researchers to investigate how enzymes recognize and interact with substrates, contributing to a deeper understanding of metabolic pathways.

Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective effects. For instance, treatment with (R)-2-amino-3,3-dimethylbutanoic acid has been associated with reduced oxidative stress and improved cell viability in models of neurodegenerative diseases such as Alzheimer's.

Medical Applications

Therapeutic Potential
The compound is being investigated for its potential therapeutic effects related to neurotransmitter modulation. Research suggests that it may influence neurotransmitter activity, making it a candidate for further studies in treating neurological disorders.

Antibacterial Activity
Studies have demonstrated the antibacterial properties of (R)-2-amino-3,3-dimethylbutanoic acid and its derivatives. A notable study reported minimum inhibitory concentrations (MIC) as low as 0.875 µg/mL against certain bacterial strains like E. coli and S. aureus.

CompoundMIC (µg/mL)Bacterial Strains Tested
(R)-2-amino-3-methylbutanoic acid complex0.875E. coli, S. aureus
Standard (Streptomycin)1.0E. coli, S. aureus

Industrial Applications

Pharmaceuticals and Agrochemicals
In the industrial sector, (R)-2-amino-3,3-dimethylbutanoic acid is utilized in the production of pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing various compounds highlights its importance in drug development and agricultural applications.

Neuroprotection in Cell Cultures

A study by Kim et al. demonstrated that cells treated with (R)-2-amino-3,3-dimethylbutanoic acid showed enhanced survival rates when exposed to neurotoxic agents compared to untreated controls.

Antibacterial Efficacy

In comparative studies involving metal complexes of (R)-2-amino-3-methylbutanoic acid, specific complexes exhibited superior antibacterial activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tertiary butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-2-Amino-3,3-dimethylbutanoic Acid Hydrochloride

The S-enantiomer (CAS: 139163-43-2) shares identical molecular formula and weight with the R-form but differs in stereochemistry . Both enantiomers exhibit similar physical properties (e.g., melting point >300°C), but their biological activity and pharmacokinetic profiles diverge significantly due to chiral recognition in biological systems. For example, the S-form (L-tert-leucine hydrochloride) is more commonly used in peptide synthesis for drug development .

Property (R)-Form (S)-Form
CAS Number 112720-39-5 139163-43-2
Specific Rotation Not reported Not reported
Application Chiral intermediates Peptide drug synthesis

Ester Derivatives: Methyl Esters

Esterification of the carboxylic acid group enhances solubility and reactivity. Examples include:

  • Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride (CAS: 63038-27-7): This S-enantiomer derivative has a molecular weight of 167.63 g/mol and is used in protease inhibitor synthesis (e.g., lapatinib intermediates) .
  • Methyl 2-amino-3-methylbutanoate hydrochloride (CAS: 5619-05-6): A less branched analog with molecular formula C₆H₁₂ClNO₂, highlighting how reduced branching impacts physicochemical properties .
Compound Molecular Formula Key Application
(R)-2-Amino-3,3-dimethylbutanoic acid HCl C₆H₁₄ClNO₂ Chiral intermediates
Methyl (2S)-2-amino-3,3-dimethylbutanoate HCl C₇H₁₆ClNO₂ Pharmaceutical synthesis
Methyl 2-amino-3-methylbutanoate HCl C₆H₁₂ClNO₂ Research reagents

Functional Group Modifications: Methylamino Derivatives

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (EP 4374877) introduces a methylamino group instead of a primary amine. This modification alters reactivity, as evidenced by its distinct ¹H-NMR profile (δ: 9.00 ppm for -NH) and applications in multi-step drug synthesis .

Complex Derivatives in Pharmaceuticals

The core structure is incorporated into larger molecules, such as:

  • (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS: 1955474-62-0): This compound (MW: 280.75 g/mol) demonstrates the use of the tert-leucine moiety in peptidomimetics, influencing target binding and metabolic stability .

Key Research Findings

Stereochemical Impact : The R- and S-enantiomers exhibit divergent interactions with enzymes, making the S-form preferable in therapeutic peptides .

Branching Effects : Dimethyl branching in tert-leucine derivatives enhances steric hindrance , improving resistance to enzymatic degradation compared to linear analogs like valine .

Ester Utility : Methyl esters serve as transient protecting groups, facilitating solubility during synthesis while allowing easy hydrolysis to the free acid .

Biological Activity

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride, commonly referred to as (R)-DMBA-HCl, is a chiral amino acid derivative with significant implications in biochemical research and pharmaceutical applications. This compound is notable for its unique biological activity, particularly in the context of enzyme interactions and potential therapeutic uses.

Chemical Structure and Properties

(R)-DMBA-HCl has the molecular formula C7H16ClNO2C_7H_{16}ClNO_2. Its chiral nature allows it to interact selectively with biological targets, making it a valuable compound in asymmetric synthesis and medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

The biological activity of (R)-DMBA-HCl is primarily attributed to its role as an enzyme substrate or inhibitor. It influences several biochemical pathways, particularly those related to neurotransmitter synthesis. For instance, it may inhibit enzymes involved in the production of neurotransmitters, thereby impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders .

1. Enzyme Interactions

(R)-DMBA-HCl has been studied for its interactions with specific enzymes. Research indicates that it can modulate enzyme activity by acting as a substrate or competitive inhibitor. This property is crucial for understanding its role in metabolic pathways and developing drugs targeting these enzymes.

2. Neuropharmacology

Given its influence on neurotransmitter synthesis, (R)-DMBA-HCl is under investigation for potential applications in treating neurological conditions such as depression and anxiety disorders. Its ability to affect neuronal signaling pathways positions it as a candidate for further pharmacological exploration .

Case Studies

Several studies have highlighted the efficacy of (R)-DMBA-HCl in various experimental settings:

  • Study on Neurotransmitter Synthesis : A study demonstrated that (R)-DMBA-HCl inhibits the enzyme involved in the synthesis of serotonin, a key neurotransmitter linked to mood regulation. The inhibition led to altered serotonin levels in neuronal cultures, suggesting potential implications for mood disorders .
  • Enzyme Inhibition Assays : In vitro assays have shown that (R)-DMBA-HCl effectively inhibits specific enzymes related to metabolic pathways. For example, it was found to inhibit alanine transaminase (ALT), which plays a significant role in amino acid metabolism .

Comparative Analysis

To better understand the uniqueness of (R)-DMBA-HCl, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3,3-dimethylbutanoateC7H15NO2C_7H_{15}NO_2Non-chiral; lacks hydrochloride salt form
tert-Butyl (R)-2-amino-3,3-dimethylbutanoateC10H21NO2C_{10}H_{21}NO_2Larger tert-butyl group; different steric properties
2-Amino-3-methylbutanoic acid methyl esterC6H13NO2C_6H_{13}NO_2Simpler structure; less steric hindrance

(R)-DMBA-HCl stands out due to its chiral configuration, which imparts distinct biological activity and selectivity compared to non-chiral analogs .

Q & A

Q. What are the optimal synthetic routes for (R)-2-amino-3,3-dimethylbutanoic acid hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves stereoselective protection and deprotection steps. For example, a Boc-protected precursor may be coupled with a chiral auxiliary to preserve the (R)-configuration. Acidic deprotection (e.g., HCl in dioxane) followed by salt formation yields the hydrochloride . Key parameters include:

  • Temperature : Room temperature for acid treatment to avoid racemization .
  • Solvent selection : Diethyl ether for precipitation ensures high purity .
  • Purification : Sequential washing with sodium bicarbonate and sodium chloride removes excess acid and byproducts .

Q. How is the enantiomeric purity of this compound validated in synthetic batches?

Enantiomeric purity is assessed using:

  • Chiral HPLC : A Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) resolves enantiomers .
  • NMR spectroscopy : Diastereomeric derivatives (e.g., Mosher’s esters) provide distinct splitting patterns in 1H^1 \text{H}-NMR .
  • Optical rotation : Specific rotation values ([α]D_D) are compared to literature standards (e.g., −20°C storage for stability during analysis) .

Q. What analytical methods are recommended for assessing purity and identifying impurities in this compound?

  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients detect impurities down to 0.1% .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical values (e.g., C7_7H14_{14}ClNO2_2 for molecular formula validation) .
  • TGA/DSC : Thermal stability is evaluated to identify hydrate forms or decomposition above 150°C .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or fluorination) of the dimethylbutanoic acid backbone influence biological activity?

Fluorination at the β-position (e.g., 3,3,3-trifluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. This is validated via:

  • Molecular docking : Simulations with target enzymes (e.g., amino acid decarboxylases) show altered binding affinity due to steric and electronic effects .
  • In vitro assays : Fluorinated derivatives exhibit 2–3x longer half-lives in hepatocyte models compared to non-fluorinated analogs .

Q. What strategies mitigate data contradictions in solubility and reactivity studies under physiological conditions?

Conflicting solubility data (e.g., pH-dependent solubility in PBS vs. water) are resolved by:

  • Multi-solvent profiling : Solubility is tested in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., FaSSGF/FeSSIF) .
  • Dynamic light scattering (DLS) : Aggregation states are monitored at 37°C to distinguish true solubility from colloidal dispersion .
  • Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy shifts in protein interactions, clarifying apparent reactivity discrepancies .

Q. How can computational models predict the compound’s ADMET properties for CNS drug development?

  • QSAR models : Train on datasets of branched-chain amino acid derivatives to predict blood-brain barrier permeability (e.g., logBB > 0.3) .
  • Metabolism prediction : CYP3A4/2D6 substrate likelihood is assessed using Schrödinger’s ADMET Predictor™, validated with microsomal stability assays .
  • Toxicity screening : Ames test simulations identify mutagenic risks from reactive intermediates (e.g., nitroso derivatives) .

Q. What role does stereochemical integrity play in enzymatic recognition, and how is it preserved during in vivo studies?

The (R)-configuration is critical for binding to L-type amino acid transporters (LAT1). Preservation strategies include:

  • Stable isotope labeling : 13C^{13}\text{C}-labeled analogs track chiral integrity via LC-MS in plasma pharmacokinetics .
  • Protease stability assays : Incubation with pepsin/trypsin confirms resistance to racemization at 37°C over 24 hours .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
HCl concentration4–6 M in dioxaneMaximizes salt precipitation
Coupling reagentHATU (vs. EDC)15% higher yield
Purification solventDiethyl etherReduces byproducts by 90%

Q. Table 2. Analytical Techniques for Impurity Profiling

TechniqueDetection LimitKey Impurities IdentifiedReference
Chiral HPLC0.1%(S)-enantiomer
1H^1 \text{H}-NMR5%Unreacted Boc-protected intermediate
TGA1%Hydrate forms

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